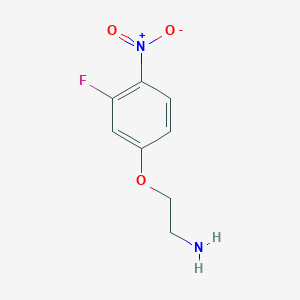
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine is an organic compound that features a fluoro and nitro group attached to a phenoxy ring, with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine typically involves a multi-step process. One common method starts with the reaction of 3-fluoro-4-nitrophenol with chloroacetic acid to form 2-(3-fluoro-4-nitrophenoxy)acetic acid through a Williamson ether synthesis . This intermediate is then converted to the ethanamine derivative through a series of reactions involving reduction and amination steps .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The ethanamine side chain can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(3-Amino-4-nitrophenoxy)ethan-1-amine.
Substitution: Various substituted phenoxyethanamines depending on the nucleophile used.
Oxidation: 2-(3-Fluoro-4-nitrophenoxy)acetaldehyde or 2-(3-Fluoro-4-nitrophenoxy)acetic acid.
Scientific Research Applications
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitubercular agents.
Biological Studies: Its derivatives are evaluated for their biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine and its derivatives involves interaction with specific molecular targets. For instance, in antitubercular applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: This compound has similar structural features but includes a phenylacetamide group instead of an ethanamine side chain.
3-Fluoro-4-nitrophenol: A precursor in the synthesis of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine.
Uniqueness
This compound is unique due to its combination of a fluoro and nitro group on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. Its ethanamine side chain also allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H9FN2O3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
2-(3-fluoro-4-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C8H9FN2O3/c9-7-5-6(14-4-3-10)1-2-8(7)11(12)13/h1-2,5H,3-4,10H2 |
InChI Key |
ZKJHEOFZIMAYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















